molecular formula C7H12ClNO B597581 Hexahydrocyclopenta[c]pyrrol-5(1H)-one hydrochloride CAS No. 1263378-05-7

Hexahydrocyclopenta[c]pyrrol-5(1H)-one hydrochloride

Cat. No.: B597581
CAS No.: 1263378-05-7
M. Wt: 161.629
InChI Key: VXGNCPOILAXTAM-UHFFFAOYSA-N
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Description

Hexahydrocyclopenta[c]pyrrol-5(1H)-one hydrochloride is a chemical compound with a unique structure that has garnered interest in various scientific fields. This compound is characterized by its hexahydrocyclopenta[c]pyrrol-5(1H)-one core, which is a bicyclic structure, and its hydrochloride salt form enhances its solubility in water, making it more accessible for various applications.

Scientific Research Applications

Hexahydrocyclopenta[c]pyrrol-5(1H)-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is used in the development of new materials and as an intermediate in various chemical processes.

Safety and Hazards

The compound is labeled with a warning signal word. The precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexahydrocyclopenta[c]pyrrol-5(1H)-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reduction of a suitable ketone precursor followed by cyclization in the presence of a strong acid to form the bicyclic structure. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production with considerations for cost, efficiency, and safety.

Chemical Reactions Analysis

Types of Reactions

Hexahydrocyclopenta[c]pyrrol-5(1H)-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while substitution can introduce various functional groups, enhancing the compound’s versatility.

Mechanism of Action

The mechanism of action of Hexahydrocyclopenta[c]pyrrol-5(1H)-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Hexahydrocyclopenta[c]pyrrol-5(1H)-one hydrochloride can be compared with other similar compounds such as:

    Hexahydrocyclopenta[c]pyrrol-2(1H)-amine hydrochloride: This compound has a similar bicyclic structure but differs in its functional groups, leading to different chemical properties and applications.

    Cyclopentamine hydrochloride: Another related compound with a simpler structure, used in different contexts.

The uniqueness of this compound lies in its specific bicyclic structure and the versatility it offers in various chemical reactions and applications.

Properties

IUPAC Name

2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO.ClH/c9-7-1-5-3-8-4-6(5)2-7;/h5-6,8H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXGNCPOILAXTAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC2CC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90857005
Record name Hexahydrocyclopenta[c]pyrrol-5(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263378-05-7
Record name Cyclopenta[c]pyrrol-5(1H)-one, hexahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263378-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexahydrocyclopenta[c]pyrrol-5(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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